molecular formula C18H21NO6 B11307701 N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine

Cat. No.: B11307701
M. Wt: 347.4 g/mol
InChI Key: RXDCZUIWBZZKRP-UHFFFAOYSA-N
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Description

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide and a suitable base.

    Attachment of the Glycine Moiety: The glycine moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chromen-2-one core can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the chromen-2-one core.

Scientific Research Applications

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, leading to modulation of biological processes. The compound may exert its effects through inhibition of specific enzymes, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine can be compared with other similar compounds, such as:

    N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine: Similar structure but with a beta-alanine moiety instead of glycine.

    N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}tryptophan: Contains a tryptophan moiety, leading to different biological activities.

    Substituted Chromen-2-one Derivatives: Various derivatives with different substituents on the chromen-2-one core, each with unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-12-8-16(22)25-14-7-10(2)6-13(17(12)14)24-11(3)18(23)19-9-15(20)21/h6-8,11H,4-5,9H2,1-3H3,(H,19,23)(H,20,21)

InChI Key

RXDCZUIWBZZKRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

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